molecular formula C24H32N2O2 B10888284 N,N'-butane-1,4-diylbis(2-phenylbutanamide)

N,N'-butane-1,4-diylbis(2-phenylbutanamide)

Cat. No.: B10888284
M. Wt: 380.5 g/mol
InChI Key: MZQYFDXKTDUOPW-UHFFFAOYSA-N
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Description

2-PHENYL-N~1~-{4-[(2-PHENYLBUTANOYL)AMINO]BUTYL}BUTANAMIDE is a complex organic compound that belongs to the class of benzamides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-PHENYL-N~1~-{4-[(2-PHENYLBUTANOYL)AMINO]BUTYL}BUTANAMIDE typically involves multi-step organic reactions. One common method involves the reaction of 2-phenylbutanoic acid with butylamine to form an amide intermediate. This intermediate is then reacted with another molecule of 2-phenylbutanoic acid under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of 2-PHENYL-N~1~-{4-[(2-PHENYLBUTANOYL)AMINO]BUTYL}BUTANAMIDE may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as recrystallization or chromatography to isolate the desired compound from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

2-PHENYL-N~1~-{4-[(2-PHENYLBUTANOYL)AMINO]BUTYL}BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO_4), hydrogen peroxide (H_2O_2)

    Reduction: Lithium aluminum hydride (LiAlH_4), sodium borohydride (NaBH_4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly cyclooxygenase-2 (COX-2), which plays a role in inflammation.

    Medicine: Explored for its potential anti-inflammatory and antiviral properties, including inhibition of herpes simplex virus and human cytomegalovirus.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-PHENYL-N~1~-{4-[(2-PHENYLBUTANOYL)AMINO]BUTYL}BUTANAMIDE is not fully understood. it is suggested that the compound may exert its biological effects by inhibiting the activity of certain enzymes or proteins. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Additionally, it may induce apoptosis (programmed cell death) in cancer cells and inhibit the proliferation of cancer cells by arresting the cell cycle at the G1 phase.

Comparison with Similar Compounds

Similar Compounds

    4-[(2-phenylbutanoyl)amino]benzamide: Shares a similar structure and has been studied for similar applications.

    N-(2-phenylbutanoyl)-4-aminobutyric acid: Another related compound with potential biological activities.

Uniqueness

2-PHENYL-N~1~-{4-[(2-PHENYLBUTANOYL)AMINO]BUTYL}BUTANAMIDE is unique due to its specific molecular structure, which allows it to interact with various biological targets in a distinct manner. Its ability to inhibit COX-2 and induce apoptosis in cancer cells sets it apart from other similar compounds.

Properties

Molecular Formula

C24H32N2O2

Molecular Weight

380.5 g/mol

IUPAC Name

2-phenyl-N-[4-(2-phenylbutanoylamino)butyl]butanamide

InChI

InChI=1S/C24H32N2O2/c1-3-21(19-13-7-5-8-14-19)23(27)25-17-11-12-18-26-24(28)22(4-2)20-15-9-6-10-16-20/h5-10,13-16,21-22H,3-4,11-12,17-18H2,1-2H3,(H,25,27)(H,26,28)

InChI Key

MZQYFDXKTDUOPW-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCCCNC(=O)C(CC)C2=CC=CC=C2

Origin of Product

United States

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